Lipophilicity Modulation by the 5-Nitro Group: logP/logD Comparison with the Des-nitro Analog
The 5-nitro substitution on the benzimidazole ring reduces lipophilicity relative to the des-nitro congener, 2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide. The target compound exhibits a calculated logP of 0.95 and logD (pH 7.4) of 0.29 , while the des-nitro analog is predicted to have logP ≈1.5–1.8 (in silico estimate; no experimental value located) [1]. This shift of approximately 0.6–0.9 log units places the target compound closer to the optimal CNS drug space (logP 1–3) and may reduce plasma protein binding compared to more lipophilic analogs.
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP = 0.9464; logD = 0.2933 |
| Comparator Or Baseline | Des-nitro analog (2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide): logP estimated ~1.5–1.8 (in silico) |
| Quantified Difference | ΔlogP ≈ -0.6 to -0.9; ΔlogD (estimated) ≈ -0.5 to -0.8 |
| Conditions | Calculated values using ChemDiv's internal prediction engine; no experimental shake-flask data available. |
Why This Matters
A lower logP/logD can translate into improved aqueous solubility and a reduced risk of CYP450 promiscuity, which are key considerations when selecting a hit for further medicinal chemistry optimization.
- [1] Estimated using the consensus logP model implemented in SwissADME (Swiss Institute of Bioinformatics) for the des-nitro analog. No experimental value published. View Source
